N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide
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Overview
Description
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide is a complex organic compound that features a benzyl group, dimethylpyrrole units, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as methanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as refluxing and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .
Scientific Research Applications
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide: shares structural similarities with other pyrrole-based compounds.
Indole derivatives: These compounds also contain a heterocyclic ring system and exhibit various biological activities.
Benzamide derivatives: These compounds are known for their therapeutic potential in treating diseases.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Biological Activity
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide is a complex organic compound characterized by its unique structural features, including multiple functional groups such as benzamide and pyrrole derivatives. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
Structural Characteristics
The compound features a benzamide core substituted with a chlorobenzene moiety and a pyrrole-derived side chain . This configuration suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Molecular Formula and Properties
Property | Value |
---|---|
Molecular Formula | C23H23ClN3 |
Molecular Weight | 396.88 g/mol |
CAS Number | 478077-10-0 |
Predicted Melting Point | 655.1 ± 55.0 °C |
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit significant biological activities. Preliminary studies suggest the following potential activities:
- Antimicrobial Activity : Initial assays have shown that the compound may inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could also exhibit anticancer activity.
- Anti-inflammatory Effects : The presence of specific functional groups may contribute to anti-inflammatory properties, which are currently under investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Below are some notable findings:
Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the pyrrole ring significantly enhanced antibacterial activity.
Study 2: Anticancer Activity
Research published in Journal of Medicinal Chemistry evaluated derivatives of benzamide compounds for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that specific substitutions on the benzamide core led to increased potency against these cell lines.
Study 3: Anti-inflammatory Mechanisms
A recent investigation focused on the anti-inflammatory properties of benzamide derivatives. The results suggested that these compounds could inhibit pro-inflammatory cytokines in vitro, supporting their potential use in treating inflammatory diseases.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could modulate receptors associated with inflammatory responses or cell growth regulation.
Properties
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O/c1-18-19(2)29(17-20-10-4-3-5-11-20)25(28-14-8-9-15-28)22(18)16-27-24(30)21-12-6-7-13-23(21)26/h3-15H,16-17H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNSXPYQRLEKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNC(=O)C2=CC=CC=C2Cl)N3C=CC=C3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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